Isamoltane hemifumarate

Description

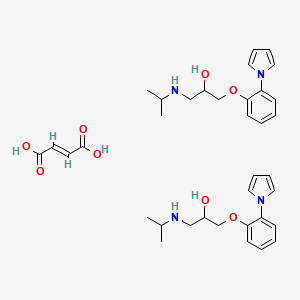

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHSBYUSDSJLAQ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isamoltane Hemifumarate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) hemifumarate is a compound with a multifaceted pharmacological profile, primarily characterized by its interaction with beta-adrenergic and serotonin (B10506) receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of isamoltane. It consolidates available quantitative data, details relevant experimental methodologies, and visually represents the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Profile

Isamoltane is a potent antagonist at multiple receptor sites, exhibiting a complex interplay of effects on the cardiovascular and central nervous systems. Its primary mechanisms of action are:

-

Beta-Adrenergic Receptor Antagonism: Isamoltane acts as a beta-adrenoceptor ligand.[1] While it is classified as a beta-blocker, the extent of its intrinsic sympathomimetic activity (ISA) has not been definitively elucidated in publicly available literature. ISA refers to the capacity of a beta-blocker to exert a low level of agonist activity at the beta-adrenoceptor in the absence of an agonist, which can influence the overall physiological response.

-

Serotonin 5-HT1A Receptor Antagonism: Isamoltane demonstrates antagonist activity at the 5-HT1A receptor subtype.[2]

-

Serotonin 5-HT1B Receptor Antagonism: The compound is a selective and potent antagonist of the 5-HT1B receptor.[2][3] This antagonism of the presynaptic 5-HT1B autoreceptor leads to an increase in serotonin release in the synapse.

Quantitative Pharmacological Data

The binding affinities of isamoltane hemifumarate for its primary targets have been determined through radioligand binding assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Receptor Binding Affinities of Isamoltane

| Receptor | Radioligand | Tissue Source | Parameter | Value (nM) | Reference |

| β-Adrenoceptor | [¹²⁵I]ICYP | Rat Brain Membranes | IC₅₀ | 8.4 | [1] |

| 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | Rat Brain Membranes | IC₅₀ | 1070 | [1] |

| 5-HT₁ₐ Receptor | - | - | Kᵢ | 112 | [3] |

| 5-HT₁ₑ Receptor | [¹²⁵I]ICYP | Rat Brain Membranes | IC₅₀ | 39 | [1] |

| 5-HT₁ₑ Receptor | - | - | Kᵢ | 21 | [3] |

Table 2: In Vivo Effects of Isamoltane in Healthy Volunteers

| Parameter | Treatment | Effect | Reference |

| Exercise Heart Rate | 4 mg Isamoltane | 1% reduction vs. placebo | [4] |

| Exercise Heart Rate | 10 mg Isamoltane | 5% reduction vs. placebo | [4] |

| Albuterol-induced Tremor (PD₃₅) | 4 mg Isamoltane | Increase from 464 µg to 1122 µg (Day 1) | [4] |

| Albuterol-induced Tremor (PD₃₅) | 10 mg Isamoltane | Increase from 464 µg to 1612 µg (Day 1) | [4] |

Signaling Pathways

Isamoltane's antagonism at 5-HT1A and 5-HT1B receptors modulates downstream signaling cascades, primarily through the G-protein coupled receptor (GPCR) system.

5-HT1A and 5-HT1B Receptor Signaling

Both 5-HT1A and 5-HT1B receptors are coupled to the inhibitory G-protein, Gi/o. Antagonism of these receptors by isamoltane prevents the binding of serotonin and the subsequent activation of this inhibitory pathway. This leads to a disinhibition of adenylyl cyclase, resulting in a relative increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels compared to the serotonin-activated state.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of isamoltane's mechanism of action, based on standard practices in pharmacology.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity of a ligand for its receptor.

-

Membrane Preparation: Tissues, such as rat brain cortex, are homogenized in a suitable buffer and centrifuged to isolate the cell membranes which contain the receptors of interest.

-

Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]ICYP for β-adrenoceptors and 5-HT1B receptors, or [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled isamoltane.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of isamoltane that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist.

To assess the intrinsic sympathomimetic activity (ISA) of a beta-blocker, its effect on basal cyclic AMP (cAMP) levels is measured.

References

- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isamoltane Hemifumarate: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltane (B1196468) is a potent and selective antagonist of β-adrenergic and serotonin (B10506) 5-HT1A and 5-HT1B receptors, with a notable five-fold higher potency for the 5-HT1B receptor subtype.[1] Its unique pharmacological profile has made it a valuable tool in neuroscience research, particularly in studies investigating anxiety, depression, and the intricate roles of the serotonergic and adrenergic systems in the central nervous system. This technical guide provides a comprehensive overview of the synthesis of isamoltane hemifumarate, its key chemical properties, and detailed experimental protocols for its characterization. Furthermore, it elucidates the signaling pathways modulated by isamoltane's antagonist activity.

Chemical Properties of Isamoltane and this compound

A summary of the key chemical and physical properties of isamoltane and its hemifumarate salt is presented below. This data is crucial for its handling, formulation, and interpretation of experimental results.

| Property | Isamoltane | This compound | References |

| IUPAC Name | 1-(isopropylamino)-3-(2-(pyrrol-1-yl)phenoxy)propan-2-ol | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)]-propan-2-ol hemifumarate | [2] |

| Molecular Formula | C₁₆H₂₂N₂O₂ | C₁₆H₂₂N₂O₂ · ½C₄H₄O₄ | [2] |

| Molecular Weight | 274.36 g/mol | 332.4 g/mol | [2] |

| CAS Number | 99740-06-4 | 874882-92-5 | |

| Appearance | Not specified | Crystalline solid | |

| Solubility | Not specified | Soluble to 10 mM in water with gentle warming | |

| Purity | Not specified | ≥99% (HPLC) | |

| Storage | Not specified | Desiccate at +4°C |

Synthesis of Isamoltane and this compound

The synthesis of isamoltane involves a two-step process: the formation of an epoxide intermediate from 2-(1H-pyrrol-1-yl)phenol, followed by a ring-opening reaction with isopropylamine (B41738). The resulting free base is then converted to the more stable hemifumarate salt.

Experimental Protocol: Synthesis of Isamoltane

This protocol is based on established methods for the synthesis of similar phenoxypropanolamine compounds, such as propranolol (B1214883).[3][4]

Step 1: Synthesis of 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(1H-pyrrol-1-yl)phenol (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol (B129727).

-

Addition of Base: Add a slight excess of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to the solution to form the corresponding phenoxide.

-

Addition of Epichlorohydrin (B41342): To the stirred solution, add epichlorohydrin (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude epoxide intermediate.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Isamoltane (1-(isopropylamino)-3-(2-(pyrrol-1-yl)phenoxy)propan-2-ol)

-

Reaction Setup: Dissolve the purified 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent such as methanol or ethanol in a pressure-rated reaction vessel.

-

Addition of Isopropylamine: Add an excess of isopropylamine (e.g., 3-5 equivalents) to the solution.

-

Reaction: Seal the vessel and heat the mixture to a temperature between 50-80°C for several hours.[5] Monitor the reaction by TLC until the starting epoxide is consumed.

-

Work-up: Cool the reaction mixture and evaporate the solvent and excess isopropylamine under reduced pressure.

-

Purification: Purify the resulting crude isamoltane free base by column chromatography or recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the pure product.[3]

Experimental Protocol: Preparation of this compound

This protocol outlines the conversion of the isamoltane free base to its hemifumarate salt.

-

Dissolution: Dissolve the purified isamoltane free base (1 equivalent) in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.

-

Addition of Fumaric Acid: In a separate flask, dissolve fumaric acid (0.5 equivalents) in the same solvent, heating gently if necessary.

-

Salt Formation: Slowly add the fumaric acid solution to the isamoltane solution with stirring. A precipitate should form.

-

Crystallization: Allow the mixture to stir at room temperature for a period to ensure complete salt formation and crystallization. Cooling the mixture in an ice bath may improve the yield.

-

Isolation: Collect the crystalline this compound by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum to a constant weight.

Key Experimental Protocol: Radioligand Binding Assay

To characterize the binding affinity of isamoltane for its target receptors, a competitive radioligand binding assay is a fundamental experiment. The following protocol describes the determination of the inhibitory constant (Ki) of isamoltane at the human 5-HT1B receptor.

Objective: To determine the binding affinity (Ki) of isamoltane for the human 5-HT1B receptor by competitive displacement of a specific radioligand.

Materials:

-

Receptor Source: Membranes from a cell line stably expressing the human 5-HT1B receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-GR 125743 or another suitable 5-HT1B selective radioligand.

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1B ligand (e.g., 10 µM serotonin or unlabeled GR 125743).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the cells expressing the 5-HT1B receptor in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).[6]

-

-

Binding Assay:

-

Set up assay tubes or a 96-well plate for total binding, non-specific binding, and a range of isamoltane concentrations.

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-GR 125743 (typically at its Kd), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]-GR 125743, the non-specific binding control, and the membrane preparation.

-

Competition Binding: Add assay buffer, [³H]-GR 125743, varying concentrations of isamoltane, and the membrane preparation.

-

-

Incubation:

-

Incubate the assay plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the isamoltane concentration.

-

Determine the IC₅₀ value (the concentration of isamoltane that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Mechanism of Action

Isamoltane exerts its effects by antagonizing β-adrenergic and 5-HT1B receptors. This blockade prevents the endogenous ligands (norepinephrine/epinephrine and serotonin, respectively) from binding and initiating their downstream signaling cascades.

β-Adrenergic Receptor Signaling Pathway

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Antagonism by isamoltane blocks this pathway.

Caption: β-Adrenergic receptor signaling pathway and its antagonism by isamoltane.

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is a GPCR that couples to the inhibitory G-protein, Gi/o. As a presynaptic autoreceptor, its activation inhibits further serotonin release. Isamoltane blocks this inhibitory feedback loop, thereby increasing synaptic serotonin levels.

Caption: 5-HT1B autoreceptor signaling and the effect of isamoltane antagonism.

Conclusion

This compound remains a critical pharmacological tool for dissecting the complex interplay of the adrenergic and serotonergic systems. This guide provides essential technical information for researchers working with this compound, from its synthesis and chemical properties to its application in biological assays and its mechanism of action at the molecular level. A thorough understanding of these aspects is paramount for the design of robust experiments and the accurate interpretation of their outcomes in the pursuit of novel therapeutic strategies for neurological and psychiatric disorders.

References

- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) 1-(Isopropylamino)-3-Phenoxypropan-2-Ol - Acta [research.amanote.com]

- 3. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US3459782A - 1-substituted phenoxy-2-hydroxy-3-isopropylamino-propanes - Google Patents [patents.google.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

What is the primary use of Isamoltane hemifumarate in research?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) hemifumarate is a versatile pharmacological tool primarily utilized in research to investigate the roles of serotonergic and adrenergic systems in various physiological and pathological processes. Its principal application lies in its function as a potent antagonist for 5-HT1B receptors, with additional affinity for 5-HT1A and β-adrenergic receptors. This multimodal activity allows for the nuanced dissection of receptor-specific contributions to neurotransmission and behavior. This technical guide provides an in-depth overview of Isamoltane's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

The key research applications of Isamoltane hemifumarate include:

-

Investigating the role of 5-HT1B autoreceptors: By blocking these presynaptic receptors, Isamoltane increases the release of serotonin (B10506), providing a valuable tool to study the downstream effects of enhanced serotonergic neurotransmission.[3][4]

-

Elucidating the neurobiology of anxiety and depression: Isamoltane has demonstrated anxiolytic effects in rodent models, making it a useful compound for exploring the therapeutic potential of 5-HT1B receptor antagonism in these disorders.[5][6]

-

Differentiating the functions of 5-HT1A and 5-HT1B receptors: Due to its preferential affinity for the 5-HT1B subtype, Isamoltane can be used to dissect the distinct physiological roles of these two closely related serotonin receptors.[3]

-

Studying the interplay between serotonergic and adrenergic systems: Its activity at both β-adrenergic and serotonin receptors allows for the investigation of the cross-talk between these two important neurotransmitter systems.[2]

Pharmacological Profile

Mechanism of Action

As an antagonist, Isamoltane binds to its target receptors without activating them, thereby preventing the binding and subsequent signaling of endogenous agonists such as serotonin and norepinephrine.[2] Its most prominent and widely studied effect is the blockade of presynaptic 5-HT1B autoreceptors on serotonergic neurons. This action inhibits the negative feedback loop that normally restricts serotonin release, leading to an increase in synaptic serotonin concentrations.[3]

Quantitative Data: Receptor Binding Affinities

The binding affinities of this compound for its primary targets have been determined in various studies, primarily through radioligand binding assays. The following tables summarize the reported quantitative data.

| Receptor | Parameter | Value (nM) | Species/Tissue | Reference |

| 5-HT1B | IC50 | 39 | Rat Brain Membranes | [8][9] |

| 5-HT1B | Ki | 21 | Rat Brain | [3] |

| 5-HT1A | IC50 | 1070 | Rat Brain Membranes | [10] |

| 5-HT1A | Ki | 112 | Rat Brain | [3] |

| β-adrenergic | IC50 | 8.4 | Not Specified | [8][9] |

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant.

In Vivo Effects

In preclinical studies, Isamoltane administration has been shown to increase 5-HT turnover in the brain, as evidenced by elevated levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in regions such as the hypothalamus and hippocampus.[3] Behaviorally, it has been observed to induce "wet-dog shakes" in rats, a response linked to increased synaptic serotonin and subsequent 5-HT2 receptor stimulation.[3]

Signaling Pathways

Isamoltane's antagonist activity at 5-HT1A, 5-HT1B, and β-adrenergic receptors interrupts their respective downstream signaling cascades.

5-HT1A and 5-HT1B Receptor Signaling

Figure 1. Simplified signaling pathway of 5-HT1A/1B receptors and the antagonistic action of Isamoltane.

β-Adrenergic Receptor Signaling

β-adrenergic receptors are primarily coupled to the stimulatory G-protein, Gs.[15] Agonist binding activates adenylyl cyclase, leading to an increase in cAMP and subsequent PKA activation.[16] This pathway is crucial in regulating cardiac function and smooth muscle relaxation.[15] Isamoltane's antagonism at these receptors would inhibit this signaling cascade.

Figure 2. Simplified β-adrenergic receptor signaling pathway and the antagonistic action of Isamoltane.

Experimental Protocols

The following are generalized protocols for key experiments in which this compound is commonly used. Researchers should adapt these based on their specific experimental setup and objectives.

Radioligand Binding Assay

This protocol is adapted from generic methodologies for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the IC50 or Ki of this compound at 5-HT1B receptors.

Materials:

-

Rat brain tissue (e.g., cortex or striatum) or cells expressing the target receptor.

-

Radioligand (e.g., [125I]iodocyanopindolol for 5-HT1B).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., serotonin).

-

Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Isamoltane to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.

Figure 3. General workflow for a radioligand binding assay.

In Vitro Neurotransmitter Release Assay (Brain Slice Superfusion)

This protocol is based on general methods for measuring neurotransmitter release from brain slices.

Objective: To assess the effect of this compound on serotonin release from brain slices.

Materials:

-

Rat brain (e.g., occipital cortex).

-

Vibratome or tissue chopper.

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.

-

[3H]-Serotonin.

-

This compound.

-

Superfusion system.

-

Scintillation counter.

Procedure:

-

Slice Preparation: Rapidly dissect the brain region of interest in ice-cold, oxygenated aCSF. Cut slices (e.g., 300-400 µm thick) using a vibratome.

-

Pre-incubation and Loading: Allow slices to recover in oxygenated aCSF at room temperature. Then, incubate the slices with [3H]-Serotonin to load the serotonergic terminals.

-

Superfusion: Transfer the slices to individual chambers of a superfusion system. Continuously perfuse the slices with oxygenated aCSF at a constant flow rate.

-

Sample Collection: Collect fractions of the superfusate at regular intervals.

-

Stimulation: After a baseline collection period, stimulate the slices to evoke neurotransmitter release, typically by electrical field stimulation or by increasing the potassium concentration in the aCSF (e.g., high K+ aCSF).

-

Drug Application: Apply this compound by including it in the superfusion medium before and during the stimulation period.

-

Radioactivity Measurement: Determine the amount of [3H]-Serotonin in each collected fraction using a scintillation counter.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity in the slice at the time of collection. Compare the stimulated overflow of [3H]-Serotonin in the presence and absence of Isamoltane.

Figure 4. Workflow for an in vitro neurotransmitter release assay using brain slice superfusion.

Conclusion

This compound is a valuable research tool for investigating the serotonergic and adrenergic systems. Its primary utility as a selective 5-HT1B receptor antagonist allows for the detailed study of this receptor's role in regulating neurotransmitter release and its implications for neuropsychiatric disorders. The combination of its well-characterized pharmacological profile and its utility in a range of in vitro and in vivo experimental paradigms makes it an important compound for neuropharmacology research. Researchers utilizing Isamoltane should carefully consider its activity at 5-HT1A and β-adrenergic receptors when interpreting experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 874882-92-5 | ZJB88292 [biosynth.com]

- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

Isamoltane Hemifumarate: A Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) is a phenoxypropanolamine derivative that exhibits a notable binding affinity for multiple neurotransmitter receptors, positioning it as a compound of interest for neuropsychopharmacological research. This document provides a comprehensive technical overview of the receptor binding profile of isamoltane hemifumarate. It includes quantitative binding data, detailed experimental methodologies for the key binding assays, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a detailed resource for researchers and professionals in the field of drug development and neuroscience.

Receptor Binding Affinity of this compound

Isamoltane demonstrates a significant and selective affinity for serotonergic and adrenergic receptors. The binding affinities, expressed as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), have been determined through radioligand binding assays. A summary of these quantitative data is presented in Table 1.

| Receptor Subtype | Ligand | Brain Region | K_i_ (nmol/l) | IC_50_ (nmol/l) | Reference |

| 5-HT_1A_ | [³H]8-OH-DPAT | Rat Brain Membranes | 112 | 1070 | [1][2] |

| 5-HT_1B_ | [¹²⁵I]ICYP | Rat Brain Membranes | 21 | 39 | [1][2] |

| β-adrenoceptor | [¹²⁵I]ICYP | Rat Brain Membranes | - | 8.4 | [2] |

| 5-HT₂ | - | - | - | 3-10 µmol/l | [2] |

| α₁-adrenoceptor | - | - | - | 3-10 µmol/l | [2] |

Table 1: Quantitative Receptor Binding Data for this compound.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key radioligand binding assays used to characterize the receptor binding profile of isamoltane.

5-HT_1A_ Receptor Binding Assay

This protocol is based on the displacement of the selective 5-HT_1A_ receptor agonist, [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

-

Tissue Preparation:

-

Rat brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The pellet is washed and resuspended in fresh buffer to remove endogenous substances.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]8-OH-DPAT (typically at or near its K_d_ value).

-

Increasing concentrations of isamoltane (or other competing ligands) are added to the incubation mixture.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT_1A_ ligand (e.g., 10 µM serotonin).

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

-

Data Analysis:

-

The concentration of isamoltane that inhibits 50% of the specific binding of [³H]8-OH-DPAT (IC_50_) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (K_i_) is calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

5-HT_1B_ and β-adrenoceptor Binding Assays

This protocol utilizes the radioligand [¹²⁵I]iodocyanopindolol ([¹²⁵I]ICYP), which binds to both 5-HT_1B_ receptors and β-adrenoceptors.

-

Tissue Preparation:

-

The tissue preparation procedure is similar to that described for the 5-HT_1A_ receptor binding assay, using rat brain membranes.

-

-

Binding Assay for 5-HT_1B_ Receptors:

-

To selectively label 5-HT_1B_ receptors, the assay is performed in the presence of a high concentration of a β-adrenergic agonist (e.g., 30 µM isoprenaline) to block the binding of [¹²⁵I]ICYP to β-adrenoceptors.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [¹²⁵I]ICYP and increasing concentrations of isamoltane.

-

Incubation conditions and determination of non-specific binding (using 10 µM serotonin) are similar to the 5-HT_1A_ assay.

-

-

Binding Assay for β-adrenoceptors:

-

To determine the affinity for β-adrenoceptors, the assay is conducted without the presence of a masking agent for 5-HT_1B_ receptors.

-

The IC_50_ value obtained represents the combined affinity for both receptor types. Given the significantly higher affinity of isamoltane for β-adrenoceptors, this value is primarily attributed to its interaction with this receptor class.

-

-

Separation, Detection, and Data Analysis:

-

The procedures for separation of bound and free radioligand, detection of radioactivity (using a gamma counter for ¹²⁵I), and data analysis to determine IC_50_ and K_i_ values are analogous to those described for the 5-HT_1A_ receptor binding assay.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by isamoltane and a typical experimental workflow for a competition binding assay.

Caption: Signaling pathway of Isamoltane at the 5-HT_1B_ receptor.

References

- 1. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Characterization of Isamoltane Hemifumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane hemifumarate is a potent pharmacological agent with a primary mechanism of action as a 5-HT₁B receptor antagonist. It also exhibits significant affinity for 5-HT₁A and β-adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacological characteristics of Isamoltane, including its binding affinity profile and functional activity. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Isamoltane is a phenoxypropanolamine derivative that has been investigated for its potential therapeutic applications. Its pharmacological activity is primarily attributed to its interaction with serotonin (B10506) (5-HT) and adrenergic receptor systems. Understanding the detailed pharmacological profile of Isamoltane is crucial for elucidating its mechanism of action and predicting its physiological effects. This document serves as a technical resource, compiling quantitative data and detailed methodologies for the characterization of this compound.

Binding Affinity Profile

The binding affinity of this compound for various neurotransmitter receptors has been determined through radioligand binding assays. The data, presented in Table 1, demonstrates Isamoltane's high affinity for the 5-HT₁B receptor, with approximately 27- to 30-fold selectivity over the 5-HT₁A receptor.[1][2] The compound also displays notable affinity for β-adrenergic receptors and weaker interactions with 5-HT₂ and α₁-adrenoceptors.

Table 1: Binding Affinity of this compound for Serotonergic and Adrenergic Receptors

| Receptor Subtype | Ligand | Tissue Source | Kᵢ (nM) | pKᵢ | IC₅₀ (nM) | Reference |

| 5-HT₁B | [¹²⁵I]ICYP | Rat Brain Membranes | 21 | 7.68 | 39 | [3] |

| 5-HT₁A | [³H]8-OH-DPAT | Rat Brain Membranes | 112 | 6.95 | 1070 | [3] |

| β-adrenergic | [¹²⁵I]ICYP | Rat Brain Membranes | - | - | 8.4 | [3] |

| 5-HT₂ | - | Rat Brain Membranes | - | - | 3000-10000 | [3] |

| α₁-adrenergic | - | Rat Brain Membranes | - | - | 3000-10000 | [3] |

Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) values are presented in nanomolar (nM). pKᵢ is the negative logarithm of the Kᵢ value.

Functional Activity

Isamoltane's functional activity as a 5-HT₁B receptor antagonist has been demonstrated in several in vitro and in vivo assays. These studies highlight its ability to modulate serotonergic neurotransmission.

In Vitro Serotonin Release

Isamoltane has been shown to increase the potassium-evoked overflow of radiolabeled serotonin ([³H]5-HT) from rat occipital cortex slices at a concentration of 0.1 µmol/L.[4] This effect is consistent with the blockade of terminal 5-HT autoreceptors (presumed to be 5-HT₁B receptors), which normally inhibit serotonin release.

In Vivo Serotonin Turnover

In vivo studies have demonstrated that subcutaneous administration of Isamoltane (at a maximal effect of 3 mg/kg) significantly increases the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the hypothalamus and hippocampus of rats.[4] This indicates an increased turnover of serotonin, likely resulting from the blockade of inhibitory 5-HT₁B autoreceptors.

β-Adrenergic Receptor Blockade

Isamoltane also possesses functional antagonist activity at β-adrenergic receptors. In healthy volunteers, Isamoltane demonstrated a dose-dependent blockade of β₁- and β₂-adrenergic receptors, as evidenced by a reduction in exercise-induced heart rate and an attenuation of albuterol-induced tremor.[5]

Signaling Pathways

5-HT₁B Receptor Signaling

The 5-HT₁B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gᵢ/ₒ.[1] Activation of the 5-HT₁B receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] As an antagonist, Isamoltane blocks the binding of endogenous serotonin to the 5-HT₁B receptor, thereby preventing this inhibitory signaling cascade. This disinhibition leads to an increase in adenylyl cyclase activity and subsequent cAMP production.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity of Isamoltane for specific receptor subtypes.

5.1.1. 5-HT₁B Receptor Binding Assay

-

Radioligand: [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP)

-

Tissue Preparation: Membranes from rat brain cortex are prepared by homogenization in ice-cold buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (10 mM).

-

Procedure:

-

Incubate rat brain membranes with a fixed concentration of [¹²⁵I]ICYP (e.g., 50 pM) and varying concentrations of this compound.

-

To block binding to β-adrenoceptors, include a high concentration of a β-adrenergic ligand (e.g., 30 µM isoprenaline).

-

Incubate at 37°C for 30 minutes.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

5.1.2. 5-HT₁A Receptor Binding Assay

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT)

-

Tissue Preparation: Membranes from rat hippocampus are prepared as described for the 5-HT₁B assay.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing CaCl₂ (4 mM) and pargyline (B1678468) (10 µM).

-

Procedure:

-

Incubate rat hippocampal membranes with a fixed concentration of [³H]8-OH-DPAT (e.g., 1 nM) and varying concentrations of this compound.

-

Incubate at 25°C for 30 minutes.

-

Separate bound and free radioligand by filtration as described above.

-

Measure radioactivity using liquid scintillation counting.

-

-

Data Analysis: As described for the 5-HT₁B receptor binding assay.

K⁺-Evoked [³H]5-HT Release Assay

This assay measures the functional effect of Isamoltane on serotonin release from nerve terminals.

-

Tissue Preparation: Slices (approximately 0.3 mm thick) of rat occipital cortex are prepared.

-

Loading: Slices are incubated with [³H]5-HT (e.g., 0.1 µM) in Krebs-Ringer buffer for 30 minutes at 37°C.

-

Superfusion: The loaded slices are placed in a superfusion chamber and continuously perfused with Krebs-Ringer buffer.

-

Procedure:

-

Collect baseline fractions of the superfusate.

-

Stimulate serotonin release by switching to a high-potassium Krebs-Ringer buffer (e.g., containing 25 mM KCl) for a short period (e.g., 2 minutes). This is the first stimulation (S1).

-

Return to the normal buffer and add Isamoltane to the superfusion medium.

-

After an equilibration period, apply a second high-potassium stimulation (S2) in the presence of Isamoltane.

-

Collect fractions throughout the experiment.

-

-

Data Analysis: Measure the radioactivity in each fraction by liquid scintillation counting. Calculate the ratio of [³H]5-HT release during the second stimulation (S2) to the first stimulation (S1). An increase in the S2/S1 ratio in the presence of Isamoltane indicates an enhancement of serotonin release.

References

- 1. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. google.com [google.com]

Isamoltane Hemifumarate: A Technical Whitepaper on its Profile as a Non-Selective Beta-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) hemifumarate ((±)-1-(2-(1-pyrrolyl)phenoxy)-3-(isopropylamino)-2-propanol hemifumarate) is a phenoxypropanolamine derivative that has garnered interest for its dual pharmacological activities. It functions as a non-selective antagonist of beta-adrenergic receptors (β1 and β2) and also exhibits affinity for serotonin (B10506) 5-HT1A and 5-HT1B receptors, where it acts as an antagonist. This technical guide provides a comprehensive overview of the available preclinical and clinical data on isamoltane, with a focus on its characterization as a non-selective beta-blocker. The document summarizes its receptor binding affinities, details relevant experimental methodologies, and illustrates the key signaling pathways involved.

Introduction

Isamoltane has been investigated for its potential therapeutic applications, including anxiolytic properties. Its mechanism of action involves the competitive inhibition of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors, leading to a reduction in sympathetic nervous system activity. This blockade affects cardiovascular and other physiological processes. Concurrently, its interaction with serotonin receptors, particularly its antagonist activity at the 5-HT1B receptor, contributes to its complex pharmacological profile. This guide aims to consolidate the technical information available on isamoltane, providing a valuable resource for researchers in pharmacology and drug development.

Pharmacological Profile

Isamoltane is characterized as a non-selective beta-adrenergic antagonist. Clinical studies have demonstrated its ability to antagonize the effects of beta-agonists on both β1- and β2-adrenergic receptors.[1] In addition to its beta-blocking activity, isamoltane is a potent antagonist at the 5-HT1B receptor and displays a lower affinity for the 5-HT1A receptor.[2][3][4]

Receptor Binding Affinity

Quantitative data on the binding affinity of isamoltane to various receptors have been determined through radioligand binding assays. The available data are summarized in the table below. It is important to note that while isamoltane's non-selective action on beta-adrenergic receptors has been functionally demonstrated, specific Ki or IC50 values for the individual β1 and β2 subtypes are not consistently reported in the public literature. The provided IC50 for β-adrenoceptors represents its affinity for a mixed population of these receptors.

| Receptor Target | Ligand/Assay | Value | Unit | Source |

| β-adrenoceptor | IC50 (inhibition of [125I]ICYP binding) | 8.4 | nmol/l | [2] |

| 5-HT1A | IC50 (inhibition of [3H]8-OH-DPAT binding) | 1070 | nmol/l | [2] |

| 5-HT1B | IC50 (inhibition of [125I]ICYP binding) | 39 | nmol/l | [2] |

| 5-HT1A | Ki | 112 | nmol/l | [3][4] |

| 5-HT1B | Ki | 21 | nmol/l | [3][4] |

Functional Antagonism

Functional studies in healthy volunteers have confirmed the non-selective beta-blocking properties of isamoltane. In these studies, isamoltane demonstrated a dose-dependent blockade of both β1-adrenergic receptors (as measured by attenuation of exercise-induced heart rate) and β2-adrenergic receptors (as measured by antagonism of albuterol-induced tremor).[1] For instance, a 10 mg dose of isamoltane reduced exercise heart rate by 5% and significantly attenuated albuterol-induced tremor.[1]

Signaling Pathways

The pharmacological effects of isamoltane are mediated through its interaction with the signaling pathways of beta-adrenergic and serotonin receptors. These are predominantly G-protein coupled receptors (GPCRs).

Beta-Adrenergic Receptor Signaling

Both β1 and β2-adrenergic receptors are coupled to the stimulatory G-protein, Gs. Agonist binding to these receptors activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As a non-selective antagonist, isamoltane blocks this signaling cascade at both β1 and β2 receptors.

References

- 1. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Isamoltane hemifumarate as a selective 5-HT1B antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isamoltane (B1196468) hemifumarate is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a key player in the regulation of neurotransmitter release. This technical guide provides a comprehensive overview of isamoltane, focusing on its pharmacological profile, the intricacies of the 5-HT1B receptor signaling pathway, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT1B receptor.

Introduction to Isamoltane Hemifumarate

Isamoltane, with the chemical name 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hemifumarate, is a phenoxypropanolamine derivative that has been identified as a selective antagonist of the 5-HT1B receptor.[1][2] It also possesses a notable affinity for β-adrenergic receptors.[3][4] The 5-HT1B receptor, a G-protein coupled receptor (GPCR), is primarily located on presynaptic nerve terminals and functions as an autoreceptor to inhibit the release of serotonin and other neurotransmitters.[5][6] By blocking this receptor, isamoltane can enhance serotonergic neurotransmission, a mechanism with potential therapeutic implications in a variety of neurological and psychiatric disorders.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hemifumarate | [4] |

| CAS Number | 874882-92-5 | [2][3] |

| Molecular Formula | C₁₆H₂₂N₂O₂ · ½C₄H₄O₄ | |

| Molecular Weight | 332.4 g/mol | [3] |

| Appearance | Powder | [2] |

| Purity | ≥99% (HPLC) | [4] |

| Solubility | Soluble to 10 mM in water with gentle warming. | [2] |

| Storage | Desiccate at -20°C. | [2] |

Pharmacological Profile: Binding Affinity and Selectivity

Isamoltane's pharmacological activity is characterized by its high affinity and selectivity for the 5-HT1B receptor over other serotonin receptor subtypes, particularly the 5-HT1A receptor.

| Receptor Subtype | Radioligand | Tissue Source | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (Fold) | Reference(s) |

| 5-HT1B | [¹²⁵I]Iodocyanopindolol | Rat Brain Membranes | 39 | - | ~27-fold vs 5-HT1A | [1] |

| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | 1070 | - | - | [1] |

| β-adrenergic | - | - | 8.4 | - | - | [1] |

Mechanism of Action: The 5-HT1B Receptor Signaling Pathway

The key steps in the 5-HT1B receptor signaling pathway are as follows:

-

Ligand Binding: Serotonin binds to the 5-HT1B receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the activity of adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

PKA Inhibition: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).

-

Modulation of Ion Channels: Changes in PKA activity can modulate the function of voltage-gated Ca²⁺ and K⁺ channels, leading to a decrease in Ca²⁺ influx and an increase in K⁺ efflux.

-

Inhibition of Neurotransmitter Release: The net effect is a reduction in the exocytosis of serotonin-containing vesicles from the presynaptic terminal.

-

ERK Pathway Activation: The 5-HT1B receptor can also activate the Extracellular signal-Regulated Kinase (ERK) pathway, a process that may involve both G-protein dependent and β-arrestin-dependent mechanisms.[9]

Figure 1: 5-HT1B Receptor Signaling Pathway and the Action of Isamoltane.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound as a selective 5-HT1B antagonist. These protocols are based on established methods in the field.[10][11][12][13][14]

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of isamoltane for the 5-HT1B receptor in rat brain membranes.

Materials:

-

Rat brain tissue (e.g., striatum or cortex)

-

[¹²⁵I]Iodocyanopindolol (Radioligand for 5-HT1B)

-

[³H]8-OH-DPAT (Radioligand for 5-HT1A)

-

This compound

-

Serotonin (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂

-

Bovine Serum Albumin (BSA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or a saturating concentration of serotonin (e.g., 10 µM) for non-specific binding.

-

50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of radioligand ([¹²⁵I]Iodocyanopindolol for 5-HT1B or [³H]8-OH-DPAT for 5-HT1A) at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of isamoltane.

-

Determine the IC₅₀ value (the concentration of isamoltane that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Electrically Stimulated [³H]Serotonin Release

This protocol describes a method to measure the effect of isamoltane on the electrically evoked release of pre-loaded [³H]serotonin from rat cortical slices.[15][16][17][18]

Materials:

-

Rat cortical slices (300-400 µm thick)

-

[³H]Serotonin

-

Krebs-Ringer bicarbonate buffer

-

This compound

-

Superfusion system with platinum electrodes

-

Scintillation counter

Procedure:

-

Slice Preparation and Loading:

-

Prepare rat cortical slices using a vibratome.

-

Pre-incubate the slices in oxygenated Krebs-Ringer buffer for 30 minutes at 37°C.

-

Incubate the slices with [³H]serotonin (e.g., 0.1 µM) for 30 minutes to allow for uptake.

-

-

Superfusion and Stimulation:

-

Transfer the slices to a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min).

-

Collect fractions of the superfusate at regular intervals (e.g., 5 minutes).

-

After a washout period, apply an initial electrical stimulation (S1) (e.g., 2 ms (B15284909) pulses at 3 Hz for 2 minutes).

-

Introduce isamoltane into the superfusion buffer at the desired concentration.

-

Apply a second electrical stimulation (S2) in the presence of isamoltane.

-

-

Measurement and Analysis:

-

Determine the radioactivity in each collected fraction and in the tissue slices at the end of the experiment using a scintillation counter.

-

Calculate the fractional rate of [³H]serotonin release for each fraction.

-

Calculate the ratio of the stimulation-evoked release in the second period to that in the first period (S2/S1).

-

Compare the S2/S1 ratio in the presence of isamoltane to the control ratio (without the drug) to determine the effect of isamoltane on serotonin release.

-

Figure 3: Experimental Workflow for [³H]Serotonin Release Assay.

In Vivo 5-HTP Accumulation Assay

This protocol describes an in vivo method to assess the effect of isamoltane on the rate of serotonin synthesis in the rat brain by measuring the accumulation of 5-hydroxytryptophan (B29612) (5-HTP) after inhibition of aromatic L-amino acid decarboxylase.[19][20][21]

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

NSD-1015 (m-hydroxybenzylhydrazine dihydrochloride), an aromatic L-amino acid decarboxylase inhibitor

-

Saline solution

-

Perchloric acid

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle (saline) to rats via intraperitoneal (i.p.) injection.

-

After a predetermined time (e.g., 30 minutes), administer NSD-1015 (e.g., 100 mg/kg, i.p.) to all animals.

-

-

Tissue Collection and Preparation:

-

30 minutes after NSD-1015 administration, sacrifice the animals by decapitation.

-

Rapidly dissect the brain regions of interest (e.g., cortex, hippocampus).

-

Homogenize the tissue in ice-cold perchloric acid.

-

Centrifuge the homogenate to precipitate proteins.

-

-

5-HTP Analysis:

-

Filter the supernatant.

-

Inject an aliquot of the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Quantify the concentration of 5-HTP by comparing the peak height or area to that of known standards.

-

-

Data Analysis:

-

Express the 5-HTP accumulation as ng/g of tissue.

-

Compare the 5-HTP accumulation in the isamoltane-treated group to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. This compound | CAS:874882-92-5 | 5-HT1B antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 874882-92-5 | Tocris Bioscience [tocris.com]

- 5. 5-HT1B receptor - Wikipedia [en.wikipedia.org]

- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. Serotonin release from brain slices by electrical stimulation: regional differences and effect of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]

- 18. youtube.com [youtube.com]

- 19. Determination of 5-hydroxytryptophan, 5-hydroxytryptamine, and 5-hydroxyindoleacetic acid in 20 rat brain nuclei using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Slow-release delivery enhances the pharmacological properties of oral 5-hydroxytryptophan: mouse proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Isamoltane Hemifumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) hemifumarate is a potent pharmacological agent with a well-defined in vitro profile, acting primarily as a non-selective β-adrenergic receptor antagonist and a selective 5-HT1B serotonin (B10506) receptor antagonist.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of Isamoltane hemifumarate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information compiled herein is intended to support further research and drug development efforts centered on this compound.

Physicochemical Properties

This compound is a synthetic compound with the following properties:

| Property | Value | Reference |

| Chemical Name | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)]-propan-2-ol hemifumarate | [3][4] |

| Molecular Formula | C₁₆H₂₂N₂O₂.½C₄H₄O₄ | [3] |

| Molecular Weight | 332.4 g/mol | [3] |

| CAS Number | 874882-92-5 | [3] |

| Purity | ≥99% | [3][4] |

| Solubility | Soluble to 10 mM in water with gentle warming | [3][5] |

| Storage | Desiccate at +4°C | [3] |

Pharmacological Profile: In Vitro Binding Affinities

Isamoltane exhibits a distinct binding profile, with high affinity for β-adrenergic and 5-HT1B receptors. The following tables summarize the reported binding affinities (Ki) and inhibitory concentrations (IC50) from various in vitro studies.

Table 1: Serotonin Receptor Binding Affinities

| Receptor Subtype | Radioligand | Tissue/Preparation | Kᵢ (nmol/l) | IC₅₀ (nM) | Reference |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Brain Membranes | 112 | 1070 | [6][7] |

| 5-HT₁ₐ | [8] | ||||

| 5-HT₁ₑ | [¹²⁵I]ICYP | Rat Brain Membranes | 21 | 39 | [2][6][7][8] |

| 5-HT₂ | 3000-10000 | [7] | |||

| 5-HT₁C | No activity | [7] |

Table 2: Adrenergic Receptor Binding Affinities

| Receptor Subtype | Radioligand | Tissue/Preparation | IC₅₀ (nM) | Reference |

| β-adrenergic | 8.4 | [2][7] | ||

| α₁-adrenergic | 3000-10000 | [7] |

Note: IC50 (Half maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

In Vitro Functional Activity

Isamoltane's antagonist activity at the 5-HT1B autoreceptor leads to an increase in serotonin release.

Table 3: Functional Activity

| Assay | Tissue/Preparation | Effect | Concentration | Reference |

| K⁺-evoked overflow of [³H]5-HT | Slices of rat occipital cortex | Increased overflow | 0.1 µmol/l | [6] |

| Electrically evoked release of [³H]5-HT | Prelabeled rat cortical slices | Increased release | - | [7] |

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize this compound, based on descriptions in the cited literature.

Radioligand Binding Assays

This protocol outlines the general procedure for determining the binding affinity of Isamoltane to specific receptor subtypes.

Objective: To determine the Ki and IC50 values of Isamoltane for target receptors (e.g., 5-HT1A, 5-HT1B, β-adrenergic).

Materials:

-

Rat brain membranes (or other appropriate tissue homogenates)

-

Radioligand specific to the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]ICYP for 5-HT1B)

-

This compound

-

Incubation buffer

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the appropriate tissue (e.g., rat brain) in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membranes in the incubation buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes with no Isamoltane (total binding) and tubes with a high concentration of a known saturating ligand (non-specific binding).

-

Incubation: Incubate the tubes at a specific temperature for a set period to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Isamoltane by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the Isamoltane concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Neurotransmitter Release Assay

This protocol describes a general method to assess the functional effect of Isamoltane on neurotransmitter release.

Objective: To measure the effect of Isamoltane on the evoked release of [³H]5-HT from brain tissue slices.

Materials:

-

Rat brain slices (e.g., from occipital cortex)

-

[³H]5-HT (Tritiated serotonin)

-

Krebs-Ringer buffer (or similar physiological salt solution)

-

Depolarizing agent (e.g., high concentration of K⁺ or electrical stimulation apparatus)

-

This compound

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Slice Preparation: Prepare thin slices of the desired brain region.

-

Loading: Incubate the slices with [³H]5-HT to allow for uptake into serotonergic neurons.

-

Washing: Wash the slices with buffer to remove extracellular [³H]5-HT.

-

Perfusion: Place the slices in a perfusion chamber and continuously superfuse with buffer.

-

Stimulation: After a baseline period, stimulate the slices with a depolarizing agent (e.g., high K⁺ buffer or electrical pulses) in the absence and presence of varying concentrations of Isamoltane.

-

Fraction Collection: Collect the superfusate in fractions throughout the experiment.

-

Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [³H]5-HT released.

-

Data Analysis: Calculate the fractional release of [³H]5-HT for each stimulation period. Compare the release in the presence of Isamoltane to the control condition to determine its effect.

Signaling Pathways

Isamoltane's primary mechanism of action involves the blockade of presynaptic 5-HT1B autoreceptors and β-adrenergic receptors. Blockade of the 5-HT1B autoreceptor, which normally inhibits serotonin release, leads to an increase in synaptic serotonin levels.

Conclusion

The in vitro data for this compound consistently demonstrate its activity as a potent antagonist at 5-HT1B and β-adrenergic receptors. This profile, particularly its ability to enhance serotonergic neurotransmission through 5-HT1B autoreceptor blockade, underpins its observed anxiolytic effects in preclinical models.[8] The information presented in this guide provides a solid foundation for researchers and drug developers working with this compound, facilitating experimental design and interpretation of results.

References

- 1. This compound | 874882-92-5 | ZJB88292 [biosynth.com]

- 2. This compound 874882-92-5 | MCE [medchemexpress.cn]

- 3. This compound (CAS 874882-92-5): R&D Systems [rndsystems.com]

- 4. This compound | CAS 874882-92-5 | Tocris Bioscience [tocris.com]

- 5. This compound | CAS:874882-92-5 | 5-HT1B antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isamoltane - Wikipedia [en.wikipedia.org]

In Vivo Effects of Isamoltane Hemifumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile

Isamoltane hemifumarate is a selective 5-HT1B receptor antagonist and a β-adrenoceptor ligand.[1][2] It demonstrates a higher affinity for the 5-HT1B receptor than the 5-HT1A receptor.[3][4] Preclinical and clinical studies have investigated its in vivo effects, revealing dose-dependent impacts on the central nervous and cardiovascular systems. This guide provides a comprehensive overview of these effects, detailing experimental methodologies and summarizing key quantitative data.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound administration.

Table 1: Neurochemical Effects of Isamoltane in Rats

| Brain Region | Dosage (s.c.) | Parameter Measured | Change from Control | Reference |

| Hypothalamus | 3 mg/kg | 5-HIAA Concentration | Significant Increase | [3] |

| Hippocampus | 3 mg/kg | 5-HIAA Concentration | Significant Increase | [3] |

| Cortex | 1 and 3 mg/kg (i.p.) | 5-HTP Accumulation | Increased | [1] |

| Cortex | > 3 mg/kg (i.p.) | 5-HTP Accumulation | Effect Diminished | [1] |

Table 2: Behavioral Effects of Isamoltane in Rats

| Behavior | Dosage (s.c.) | Observation | Reference |

| Wet-Dog Shakes | 3 mg/kg | Induced | [3] |

Table 3: Cardiovascular and Respiratory Effects of Isamoltane in Healthy Human Volunteers

| Parameter | Dosage (oral) | Condition | Effect | Reference |

| Exercise Heart Rate | 4 mg | Exercise Test | 1% Reduction (vs. Placebo) | [5] |

| Exercise Heart Rate | 10 mg | Exercise Test | 5% Reduction (vs. Placebo) | [5] |

| Response to Albuterol (Airway Conductance) | 4 mg and 10 mg | Inhaled Albuterol | No significant attenuation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Neurochemical and Behavioral Studies in Rats

3.1.1. Animal Model and Housing

-

Species: Male Rats (specific strain, e.g., Wistar, Sprague-Dawley, should be specified in the original study).

-

Housing: Housed in a temperature- and light-controlled environment with ad libitum access to food and water.

3.1.2. Drug Preparation and Administration

-

Compound: this compound.

-

Vehicle: The vehicle used for dissolution (e.g., saline, distilled water, or a specific buffer) should be detailed. For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, sterile physiological saline is commonly used.

-

Preparation: The compound is dissolved in the vehicle to the desired concentration.

-

Administration:

-

Subcutaneous (s.c.) Injection: The calculated volume of the Isamoltane solution is drawn into a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge). The injection is administered under the loose skin of the dorsal neck or flank region.

-

Intraperitoneal (i.p.) Injection: The calculated volume is injected into the lower right quadrant of the abdomen to avoid puncturing the cecum. The needle is inserted at a 30-45 degree angle.

-

3.1.3. Measurement of 5-Hydroxyindoleacetic Acid (5-HIAA) and 5-Hydroxytryptophan (5-HTP)

-

Tissue Harvesting: At a predetermined time point after Isamoltane administration, rats are euthanized. The brain is rapidly excised and dissected on a cold surface to isolate specific regions (e.g., hypothalamus, hippocampus, cortex).

-

Sample Preparation: The brain tissue is homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the analytes. The homogenate is then centrifuged, and the supernatant is collected for analysis.

-

HPLC Analysis:

-

System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical or fluorescence detector is used.

-

Mobile Phase: A buffered mobile phase (e.g., phosphate (B84403) or citrate (B86180) buffer) containing an organic modifier (e.g., methanol (B129727) or acetonitrile) is used for isocratic or gradient elution.

-

Detection: The eluent is monitored by the detector, and the concentrations of 5-HIAA and 5-HTP are quantified by comparing the peak areas to those of known standards.

-

3.1.4. Quantification of Wet-Dog Shake Behavior

-

Observation Period: Following Isamoltane administration, rats are placed in an observation chamber.

-

Scoring: A trained observer manually counts the number of "wet-dog shakes" – a characteristic rapid, rotational shaking of the head and torso – over a defined period. Alternatively, video recording and subsequent analysis can be used for more detailed quantification.

Cardiovascular and Respiratory Study in Healthy Human Volunteers

3.2.1. Study Design

-

Design: A randomized, double-blind, placebo-controlled, crossover study design is typically employed.

-

Subjects: Healthy, non-smoking male volunteers.

3.2.2. Drug Administration

-

Route: Oral administration of this compound tablets or capsules at specified doses.

3.2.3. Cardiovascular Assessment (Exercise Test)

-

Procedure: Subjects perform a standardized exercise test on a cycle ergometer or treadmill.

-

Measurements: Heart rate and blood pressure are monitored continuously or at regular intervals throughout the exercise protocol.

3.2.4. Respiratory Assessment (Albuterol Challenge)

-

Procedure: Subjects inhale cumulative doses of the β2-agonist albuterol.

-

Measurements: Specific airway conductance is measured using a body plethysmograph to assess the bronchodilatory response.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: Isamoltane's antagonism of the 5-HT1B receptor signaling pathway.

Caption: Isamoltane's antagonism of the β-adrenergic receptor signaling pathway.

Experimental Workflows

The following diagrams outline the workflows for the key in vivo experiments.

Caption: Workflow for in vivo neurochemical analysis in rats.

Caption: Workflow for behavioral analysis (wet-dog shakes) in rats.

References